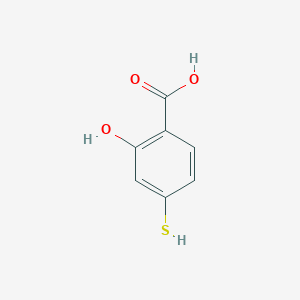![molecular formula C15H9Cl2N5O2S B12009744 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009744.png)
4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to the class of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and one sulfur atom.
- Its chemical formula is C17H11ClN4O2S .
- The compound features a triazole ring with a chlorophenyl group and a nitrophenyl group attached.
- It exhibits interesting biological properties and has been studied for various applications.
Vorbereitungsmethoden
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of an appropriate base (such as sodium hydroxide or potassium hydroxide).
- The resulting intermediate undergoes cyclization with thiosemicarbazide to form the 1,2,4-triazole ring.
- Reaction Conditions :
- The reaction typically occurs in a solvent (e.g., ethanol or dimethyl sulfoxide) under reflux conditions.
- The reaction temperature and duration may vary depending on the specific protocol.
- Industrial Production :
- While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Analyse Chemischer Reaktionen
- Reactivity :
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- It is susceptible to nucleophilic attack due to the presence of the electron-deficient triazole ring.
- Common Reagents and Conditions :
- Reduction : Sodium borohydride (NaBH4) or other reducing agents.
- Substitution : Alkyl halides or other electrophiles.
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Major Products :
- Reduction may yield the corresponding amine derivative.
- Substitution reactions can lead to various substituted triazoles.
- Oxidation may result in the formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
- Chemistry :
- Used as a building block for designing new compounds with diverse properties.
- Investigated for its coordination chemistry and ligand behavior.
- Biology and Medicine :
- Potential antimicrobial activity against bacteria and fungi.
- Studied for its antitumor properties.
- May exhibit antioxidant effects.
- Industry :
- Limited information exists on industrial applications, but research continues.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application.
- For antimicrobial activity, it likely disrupts essential cellular processes.
- Further studies are needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- Uniqueness :
- The compound’s combination of chlorophenyl, nitrophenyl, and triazole moieties sets it apart.
- Its potential biological activities distinguish it from related structures.
Remember that while this compound shows promise, ongoing research will uncover more about its properties and applications
Eigenschaften
Molekularformel |
C15H9Cl2N5O2S |
|---|---|
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl2N5O2S/c16-11-3-1-9(2-4-11)14-19-20-15(25)21(14)18-8-10-7-12(22(23)24)5-6-13(10)17/h1-8H,(H,20,25)/b18-8+ |
InChI-Schlüssel |
NJURNQLYPSAAKH-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B12009674.png)
![[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene](/img/structure/B12009675.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12009693.png)

![[1-{bis[2-(hydroxy-kappaO)ethyl]amino-kappaN}-3-(naphthalen-1-yloxy)propan-2-olato(3-)-kappaO](hydroxy)germanium](/img/structure/B12009706.png)

![2-[3-(benzyloxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12009709.png)

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009718.png)
![N-(2,5-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B12009724.png)
![2-Azatricyclo[6.3.1.0,4,12]dodeca-1(11),8(12),9-trien-7-one](/img/structure/B12009728.png)


